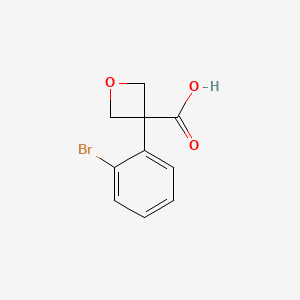
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of BPOC involves the reaction of appropriate starting materials, typically a bromophenyl-substituted precursor, with an oxetane ring-forming reagent. Detailed synthetic routes and conditions can be found in relevant literature.
Molecular Structure Analysis
BPOC’s molecular structure consists of a five-membered oxetane ring fused to a phenyl group. The bromine atom is attached to the phenyl ring. The carboxylic acid group is also part of the molecule. The arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data .
Chemical Reactions Analysis
BPOC may participate in various chemical reactions, including esterification, amidation, and nucleophilic substitution. Its reactivity depends on the functional groups present. Researchers have explored its behavior in different reaction conditions.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Oxetanes as Bioisosteres
Oxetanes, including structures like "3-(2-Bromophenyl)oxetane-3-carboxylic acid," are evaluated as bioisosteres of the carboxylic acid functional group due to their isosteric relationship with the carbonyl moiety. This investigation into oxetane and thietane derivatives reveals their potential as replacements for the carboxylic acid group in medicinal chemistry, offering new avenues for drug design with improved physicochemical properties (Lassalas et al., 2017).
Synthetic Methodologies
Research also delves into synthetic methodologies involving oxetane derivatives. For example, the palladium-catalyzed perarylation of carboxylic acids, including those related to "3-(2-Bromophenyl)oxetane-3-carboxylic acid," demonstrates the efficiency of creating tetraarylated products through C-H bond cleavage and decarboxylation, showcasing a method for constructing complex molecular architectures (Nakano et al., 2008).
Fluorescence Chemosensors
Furthermore, oxetane derivatives have been explored in the development of fluorescence chemosensors. A study on a chemosensor for Al(3+) detection highlights the incorporation of oxetane structures for improved water solubility and biocompatibility, facilitating the real-time monitoring of aluminum ions in living cells. This application underscores the versatility of oxetane derivatives in bioanalytical chemistry (Gui et al., 2015).
Drug Discovery and Molecular Docking
In drug discovery, oxetane derivatives, including "3-(2-Bromophenyl)oxetane-3-carboxylic acid," are integral to the synthesis of compounds with potential therapeutic applications. For instance, novel biphenyl ester derivatives synthesized from reactions with various carboxylic acids, including oxetane derivatives, have shown significant anti-tyrosinase activities. These findings illustrate the role of oxetane structures in creating bioactive molecules with potential for treating conditions like hyperpigmentation (Kwong et al., 2017).
Mecanismo De Acción
The specific mechanism of action for BPOC may vary depending on its application. It could act as a precursor for other compounds, participate in polymerization reactions, or exhibit biological activity. Further studies are needed to elucidate its precise mechanisms.
Propiedades
IUPAC Name |
3-(2-bromophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHVLFDEIGCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470862.png)
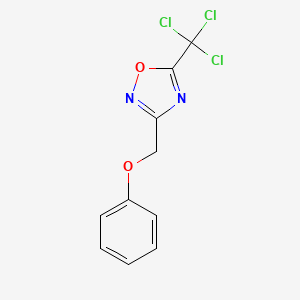
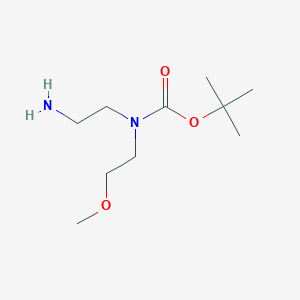
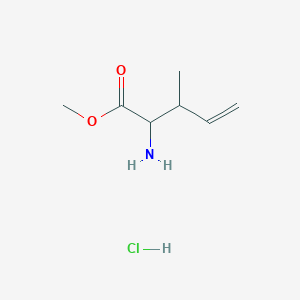

![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)
![Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate](/img/structure/B1470871.png)

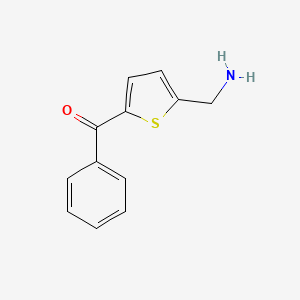
![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)